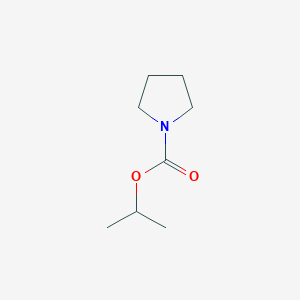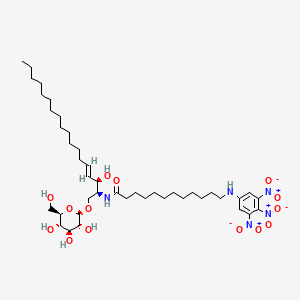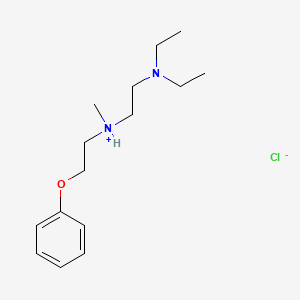
N,N-Diethyl-N'-methyl-N'-(2-phenoxyethyl)ethylenediamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diethylaminoethyl-methyl-(2-phenoxyethyl)azanium chloride is a quaternary ammonium compound. It is known for its antiseptic properties and is used in various applications, including as a disinfectant and preservative. This compound is characterized by its ability to disrupt microbial cell membranes, making it effective against a wide range of microorganisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-diethylaminoethyl-methyl-(2-phenoxyethyl)azanium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of 2-diethylaminoethanol with methyl chloride and 2-phenoxyethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of 2-diethylaminoethyl-methyl-(2-phenoxyethyl)azanium chloride is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The raw materials are fed into the reactor at a controlled rate, and the product is continuously extracted and purified using techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Diethylaminoethyl-methyl-(2-phenoxyethyl)azanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide or acetate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: The major products include the corresponding N-oxide derivatives.
Reduction: The major products are the reduced amine derivatives.
Substitution: The major products depend on the nucleophile used, such as 2-diethylaminoethyl-methyl-(2-phenoxyethyl)azanium hydroxide when hydroxide is the nucleophile.
Scientific Research Applications
2-Diethylaminoethyl-methyl-(2-phenoxyethyl)azanium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is used in cell culture studies as an antiseptic agent to prevent microbial contamination.
Medicine: It is investigated for its potential use in topical antiseptic formulations and wound care products.
Industry: The compound is used in the formulation of disinfectants and preservatives for various industrial applications.
Mechanism of Action
The mechanism of action of 2-diethylaminoethyl-methyl-(2-phenoxyethyl)azanium chloride involves the disruption of microbial cell membranes. The positively charged quaternary ammonium group interacts with the negatively charged components of the microbial cell membrane, leading to increased permeability and eventual cell lysis. This action is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses.
Comparison with Similar Compounds
Similar Compounds
Domiphen bromide: Another quaternary ammonium compound with similar antiseptic properties.
Phenoxyethanol: An ether alcohol with antimicrobial properties used as a preservative.
Uniqueness
2-Diethylaminoethyl-methyl-(2-phenoxyethyl)azanium chloride is unique due to its specific structure, which combines the properties of both quaternary ammonium compounds and phenoxyethyl groups. This combination enhances its antimicrobial efficacy and makes it suitable for a wide range of applications compared to other similar compounds.
Properties
CAS No. |
101418-46-6 |
|---|---|
Molecular Formula |
C15H27ClN2O |
Molecular Weight |
286.84 g/mol |
IUPAC Name |
2-(diethylamino)ethyl-methyl-(2-phenoxyethyl)azanium;chloride |
InChI |
InChI=1S/C15H26N2O.ClH/c1-4-17(5-2)12-11-16(3)13-14-18-15-9-7-6-8-10-15;/h6-10H,4-5,11-14H2,1-3H3;1H |
InChI Key |
PCDBTZFVPALABN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC[NH+](C)CCOC1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


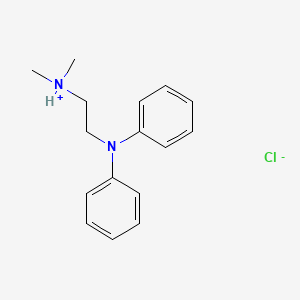


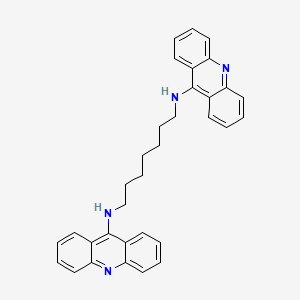
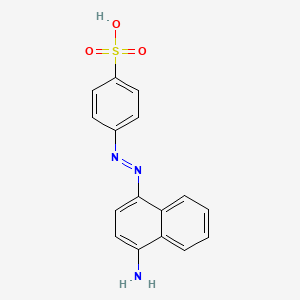
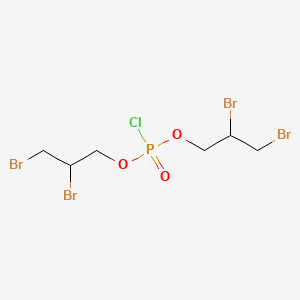



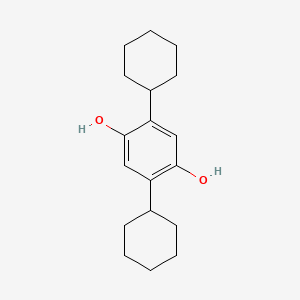
![Acetamide,N-(3-ethoxypropyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13750276.png)

